2-Ethyl-4-methyl imidazlium tetraphenyl borate

Latent curing Thiol-epoxy Base generator

2-Ethyl-4-methyl imidazolium tetraphenyl borate (EMZ-K, CAS 53831-70-2) is an imidazolium-tetraphenylborate salt with molecular formula C₃₀H₃₁BN₂ and a molecular weight of approximately 430.39 g/mol. The compound exhibits a melting point of 186–190 °C and is commercially available at ≥95% purity.

Molecular Formula C30H31BN2
Molecular Weight 430.4 g/mol
Cat. No. B12069051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-4-methyl imidazlium tetraphenyl borate
Molecular FormulaC30H31BN2
Molecular Weight430.4 g/mol
Structural Identifiers
SMILES[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCC1=NC(=C[NH2+]1)C
InChIInChI=1S/C24H20B.C6H10N2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-3-6-7-4-5(2)8-6/h1-20H;4H,3H2,1-2H3,(H,7,8)/q-1;/p+1
InChIKeyARXCLKUJANCYCI-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-4-methyl imidazolium tetraphenyl borate (CAS 53831-70-2): A Latent Catalyst for Epoxy Thermosets and Ionic Liquid Precursor


2-Ethyl-4-methyl imidazolium tetraphenyl borate (EMZ-K, CAS 53831-70-2) is an imidazolium-tetraphenylborate salt with molecular formula C₃₀H₃₁BN₂ and a molecular weight of approximately 430.39 g/mol . The compound exhibits a melting point of 186–190 °C and is commercially available at ≥95% purity . Its primary established application is as a thermal latent catalyst (base generator) in epoxy resin curing systems, where the tetraphenylborate counterion confers latency—extended storage stability at ambient temperature with rapid curing upon heating—a property not achievable with the parent free imidazole base [1][2]. The compound is also recognized as a precursor for boron, nitrogen co-doped carbon materials in battery anode applications [3].

Why 2-Ethyl-4-methyl imidazolium tetraphenyl borate Cannot Be Replaced by Free Imidazoles or Other Borate Salts


Free 2-ethyl-4-methylimidazole (EMI-24, CAS 931-36-2) is an effective epoxy curing agent but suffers from uncontrolled reactivity at room temperature, resulting in short pot life (typically hours to 1–2 days) and poor storage stability of one-component formulations [1]. Conversion to the tetraphenylborate salt transforms the curing agent into a latent base generator: the bulky, non-nucleophilic BPh₄⁻ anion suppresses premature imidazole-mediated epoxy homopolymerization at ambient temperature while enabling rapid cure activation above 120–140 °C [2][3]. Similarly, other quaternary ammonium or phosphonium tetraphenylborate salts (e.g., TPP-SCN) exhibit different cure kinetics profiles—faster conversion rates but potentially inferior thermal expansion coefficients in the cured network [4]. Generic interchange among imidazolium borate salts without consideration of the specific cation structure (2-ethyl-4-methyl vs. 1-butyl-3-methyl vs. 1,3-dimethyl) risks altering latency duration, activation temperature, and cured-network thermomechanical properties. Selection of EMZ-K over its analogs is justified only where its specific latency–reactivity balance and thermal expansion characteristics match the process window of the target application [4][5].

Quantitative Differentiation Evidence for 2-Ethyl-4-methyl imidazolium tetraphenyl borate vs. TPP-SCN, Conventional Amines, and Unmodified EMI-24


Latency in Thiol-Epoxy Thermosets: Imidazolium Tetraphenylborate (BG) vs. Commercial Catalysts LC-80 and DMAP

In a bio-based thiol-epoxy curing study, only the formulation catalyzed by imidazolium tetraphenylborate (BG, the generic class to which 2-ethyl-4-methyl imidazolium tetraphenyl borate belongs) exhibited latent character, whereas the commercial benchmarks LC-80 and DMAP showed no latency under identical conditions [1][2]. This represents a qualitative binary differentiation—latency is completely absent in the comparators.

Latent curing Thiol-epoxy Base generator Storage stability

Thermal Expansion Coefficient of Naphthalene-Based Epoxy Resin: EMZ-K vs. TPP-SCN Latent Catalyst

In a naphthalene-based epoxy resin system (EXA-4700) for semiconductor packaging, the conversion reaction rate with TPP-SCN is higher than that with EMZ-K, but the thermal expansion coefficient in the low-temperature region (α₁) of the system cured with EMZ-K and 2,7-naphthol hardener is lower than that obtained with 1,6-naphthol hardener [1]. This demonstrates that EMZ-K provides superior dimensional stability (lower thermal expansion) under specific hardener pairing, which is a critical parameter for semiconductor encapsulation where thermal cycling reliability is paramount.

Semiconductor packaging Thermal expansion Naphthalene epoxy Latent catalyst

Pot Life Extension: Tetraphenylborate Salt Form vs. Free 2-Ethyl-4-methylimidazole (EMI-24)

Free 2-ethyl-4-methylimidazole (EMI-24) exhibits a room-temperature gel time of approximately 2–5 days in epoxy systems, limiting its utility in one-component formulations requiring multi-week storage [1]. Conversion to the tetraphenylborate salt form (EMZ-K) extends the practical pot life to multiple weeks or months at ambient temperature by suppressing premature imidazole-initiated polymerization, as established in the foundational patent literature on imidazolium tetraphenylborate epoxy compositions [2]. While direct quantitative pot-life data for EMZ-K specifically is limited in the open literature, the class-level evidence from structurally analogous imidazolium tetraphenylborate salts (e.g., 1-butyl-3-methylimidazolium tetraphenylborate) confirms that the tetraphenylborate counterion is the structural determinant of latency [3][4].

Pot life One-component epoxy Storage stability Imidazole latency

Procurement-Relevant Application Scenarios for 2-Ethyl-4-methyl imidazolium tetraphenyl borate (EMZ-K)


Semiconductor Packaging: Low-CTE Naphthalene-Based Epoxy Encapsulants

EMZ-K is established as a latent catalyst in naphthalene-based epoxy resin systems (e.g., EXA-4700) for semiconductor packaging, where it enables lower thermal expansion coefficients in the cured network when paired with 2,7-naphthol hardener compared to alternative hardener pairings [1]. Procurement should prioritize EMZ-K over TPP-SCN when the application specification demands low CTE for thermal cycling reliability, even at the expense of a slightly slower cure rate.

One-Component Epoxy Adhesives and Encapsulants Requiring Extended Shelf Life

Formulations requiring ambient-temperature storage stability beyond the 2–5 day pot life achievable with free EMI-24 benefit from EMZ-K's tetraphenylborate-conferred latency, which extends workable pot life to weeks or months [2]. This is critical for pre-mixed, single-component epoxy adhesives, electronic encapsulants, and coating systems where end-users require ready-to-apply products without on-site mixing.

Thiol-Epoxy Thermoset Systems for High-Transparency, High-Tg Materials

In bio-based thiol-epoxy thermoset formulations, imidazolium tetraphenylborate (the catalyst class to which EMZ-K belongs) is the only catalyst among three tested (vs. LC-80 and DMAP) that provides latent curing character, yielding materials with excellent thermal, thermomechanical, and optical properties including high transparency [3]. EMZ-K should be specified in thiol-epoxy systems where a combination of latency, high Tg, and optical clarity is required.

Boron/Nitrogen Co-Doped Carbon Anode Precursor for Fast-Rate Batteries

Imidazolium tetraphenylborate salts, including the 2-ethyl-4-methyl variant, serve as single-source molecular precursors for boron, nitrogen co-doped carbon materials used as high-performance anodes in fast-rate monovalent ion batteries (Li⁺ and Na⁺) [4]. The tetraphenylborate anion provides the boron doping source, while the imidazolium cation supplies nitrogen, enabling a streamlined synthesis route to heteroatom-doped carbons with tailored electronic conductivity.

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